molecular formula C7H10O5 B161628 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid CAS No. 10099-73-7

4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid

Cat. No.: B161628
CAS No.: 10099-73-7
M. Wt: 174.15 g/mol
InChI Key: CTEFDDZVRLFMNT-IHWYPQMZSA-N
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Description

4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C₇H₁₀O₅ It is characterized by the presence of a hydroxypropoxy group and a keto group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid typically involves the reaction of 4-oxobut-2-enoic acid with 2-hydroxypropyl derivatives under controlled conditions. One common method is the esterification of 4-oxobut-2-enoic acid with 2-hydroxypropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-oxopropoxy)-4-oxobut-2-enoic acid.

    Reduction: Formation of 4-(2-hydroxypropoxy)-4-hydroxybut-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The keto group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethoxy)-4-oxobut-2-enoic acid
  • 4-(2-Hydroxybutoxy)-4-oxobut-2-enoic acid
  • 4-(2-Hydroxypropoxy)-4-oxopent-2-enoic acid

Uniqueness

4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxypropoxy group and a keto group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

10099-73-7

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(Z)-4-(3-hydroxypropoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H10O5/c8-4-1-5-12-7(11)3-2-6(9)10/h2-3,8H,1,4-5H2,(H,9,10)/b3-2-

InChI Key

CTEFDDZVRLFMNT-IHWYPQMZSA-N

SMILES

CC(COC(=O)C=CC(=O)O)O

Isomeric SMILES

C(CO)COC(=O)/C=C\C(=O)O

Canonical SMILES

C(CO)COC(=O)C=CC(=O)O

Origin of Product

United States

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